Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It is primarily used to treat infections caused by penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the reaction of 6-aminopenicillanic acid with 2-ethoxynaphthalene-1-carbonyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized from an aqueous solution to obtain the sodium salt monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the naphthalene ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in the formation of reduced sulfur compounds.
Scientific Research Applications
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of beta-lactam antibiotics.
Biology: Investigating the mechanisms of antibiotic resistance in bacteria.
Medicine: Developing new antibiotics and studying their pharmacokinetics and pharmacodynamics.
Industry: Used in the production of sterile pharmaceutical formulations
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
Methicillin: Another beta-lactam antibiotic used to treat staphylococcal infections.
Oxacillin: Similar in structure and function, used for penicillin-resistant staphylococci.
Dicloxacillin: A more stable form of oxacillin with similar antibacterial activity.
Uniqueness
Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its ethoxynaphthalene moiety, which provides enhanced stability against beta-lactamase enzymes compared to other penicillins .
Properties
IUPAC Name |
sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPZOUDXCDGIF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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